1-(4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione is a complex organic compound featuring a benzodiazole moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure
Preparation Methods
The synthesis of 1-(4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione involves multiple steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Azetidine Ring: Azetidine rings are typically formed via cyclization reactions involving β-amino alcohols and suitable leaving groups.
Formation of Pyrrolidine-2,5-dione: This step involves the cyclization of appropriate precursors, often through amide bond formation.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione undergoes various chemical reactions:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound’s benzodiazole moiety is known for its biological activity, making it a candidate for drug development targeting various diseases.
Materials Science:
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving sulfonyl and benzodiazole groups.
Mechanism of Action
The mechanism of action of 1-(4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole moiety can bind to specific sites on proteins, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione include:
Benzodiazole Derivatives: Compounds like 2-methyl-1H-benzodiazole exhibit similar biological activities and are used in various therapeutic applications.
Azetidine Derivatives: Azetidine-containing compounds are known for their antimicrobial and anticancer properties.
Sulfonyl-Containing Compounds: Sulfonyl groups are present in many drugs, such as sulfonamides, which are used as antibiotics.
Properties
IUPAC Name |
1-[4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-14-22-18-4-2-3-5-19(18)24(14)16-12-23(13-16)30(28,29)17-8-6-15(7-9-17)25-20(26)10-11-21(25)27/h2-9,16H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXXDFYKQSQWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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